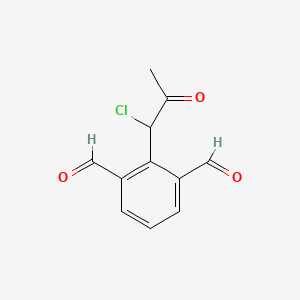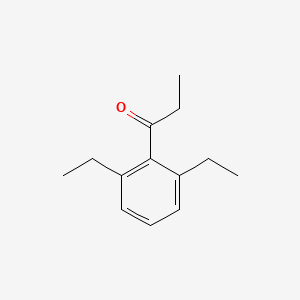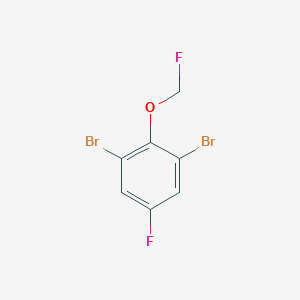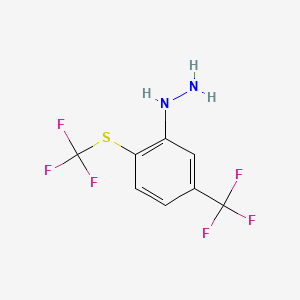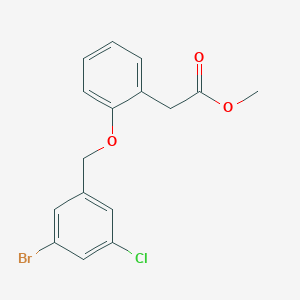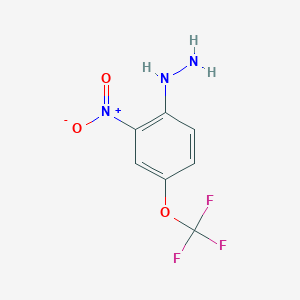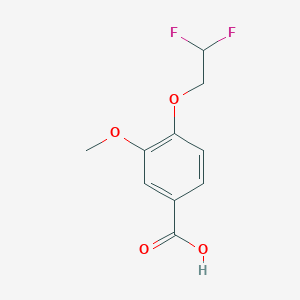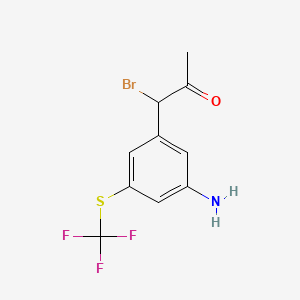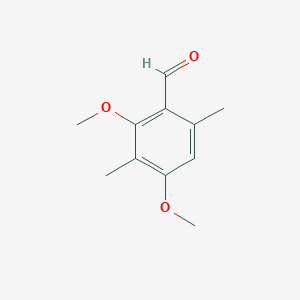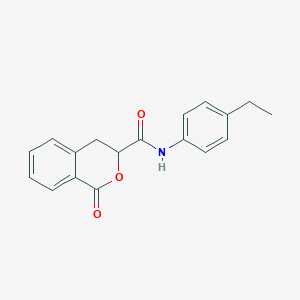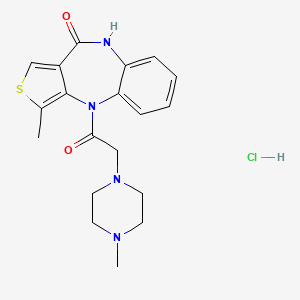
Telenzepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telenzepine hydrochloride is a thienobenzodiazepine compound that acts as a selective muscarinic M1 receptor antagonist. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion . The compound is known for its atropisomeric nature, meaning it has a stereogenic C–N-axis, which contributes to its stability and activity .
Preparation Methods
The synthesis of telenzepine hydrochloride involves several steps, starting with the formation of the thienobenzodiazepine core. This is typically achieved through a series of condensation and cyclization reactions. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Telenzepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thienobenzodiazepine core.
Scientific Research Applications
Telenzepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving muscarinic receptor antagonists.
Biology: The compound is used to study the role of muscarinic receptors in various biological processes.
Industry: It is used in the development of new drugs targeting muscarinic receptors.
Mechanism of Action
Telenzepine hydrochloride exerts its effects by selectively binding to muscarinic M1 receptors, thereby inhibiting the action of acetylcholine. This leads to a decrease in gastric acid secretion, making it effective in the treatment of peptic ulcers . The compound’s activity is primarily related to its (+)-isomer, which is significantly more active than the (–)-isomer .
Comparison with Similar Compounds
Telenzepine hydrochloride is often compared with other muscarinic receptor antagonists such as pirenzepine. While both compounds inhibit gastric acid secretion, this compound is found to be more potent and selective for the M1 receptor . Other similar compounds include atropine and scopolamine, which also act on muscarinic receptors but have different selectivity and potency profiles .
Properties
CAS No. |
127519-18-0 |
|---|---|
Molecular Formula |
C19H23ClN4O2S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H22N4O2S.ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;/h3-6,12H,7-11H2,1-2H3,(H,20,25);1H |
InChI Key |
XZVKOMOTDZLLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


